molecular formula C25H26N4O B6420544 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-85-2

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6420544
CAS No.: 442572-85-2
M. Wt: 398.5 g/mol
InChI Key: QMGGNEXFFVHINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core. This molecule features:

  • A 2-butyl group at position 2.
  • A 3-methyl substituent at position 3.
  • A 4-ethoxyphenylamino group at position 1.
  • A carbonitrile group at position 4.

This compound has been identified in materials science applications as part of solvent mixtures for 3D-printed bone regeneration implants, where it aids in polymer-powder homogenization . While its pharmacological activity remains underexplored, structural analogs with modified substituents demonstrate diverse biological activities, including cytotoxicity and antimicrobial effects.

Properties

IUPAC Name

2-butyl-1-(4-ethoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-6-9-20-17(3)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(15-13-18)30-5-2/h7-8,10-15,27H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGGNEXFFVHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Oxidation Method

Electrochemical oxidation of substituted anilines in the presence of pyridine derivatives offers a pathway to fused pyrido-benzimidazoles. For example, electrochemical oxidation of 2,4,6-tri-t-butylaniline in acetonitrile with pyridine yields 6,8-di-t-butylpyrido[1,2-a]benzimidazole. Adapting this method, 4-ethoxy-substituted aniline could react with a pre-functionalized pyridine bearing methyl, butyl, and cyano groups under similar conditions. Challenges include controlling the regiochemistry of fusion and ensuring compatibility of substituents under oxidative conditions.

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) or conc. H2_2SO4_4 facilitates cyclization between carboxylic acids and o-phenylenediamines. For instance, isonicotinic acid reacts with 4-chloro-o-phenylenediamine in PPA to form 5-chloro-2-(4-pyridyl)benzimidazole. Applying this approach, a pyridine-4-carbonitrile derivative (with methyl and butyl groups) could cyclize with a tailored o-phenylenediamine precursor to yield the core structure. Key considerations include:

  • Substituent stability : The butyl and methyl groups must withstand harsh acidic conditions.

  • Regioselectivity : Positioning of the carbonitrile at C4 requires precise precursor design.

Introduction of the 4-Ethoxyphenylamino Group

The 1-position amino group is functionalized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

A halogenated intermediate (e.g., 1-chloro-pyrido-benzimidazole) reacts with 4-ethoxyaniline under basic conditions. For example, 5-chloro-2-(3-pyridyl)benzimidazole forms via NAS using pyridine-3-carboxylic acid and 4-chloro-o-phenylenediamine. Optimizing reaction parameters (temperature, base, solvent) is critical to achieving high yields without side reactions.

Buchwald-Hartwig Amination

Palladium catalysts enable coupling of aryl halides with amines. A 1-bromo-pyrido-benzimidazole intermediate could undergo amination with 4-ethoxyaniline using Pd2_2(dba)3_3 and Xantphos. This method offers superior regiocontrol compared to NAS, especially for electron-rich aryl amines.

Substituent Modification Strategies

Alkylation for Butyl and Methyl Groups

  • Butyl introduction : Friedel-Crafts alkylation or alkyl halide substitution at C2. For example, 2-chloro intermediates react with butyl Grignard reagents.

  • Methyl introduction : Direct methylation using methyl iodide or dimethyl sulfate at C3 under basic conditions.

Cyanation at C4

  • Copper-mediated cyanation : Aryl halides at C4 react with CuCN in DMF at elevated temperatures.

  • Sandmeyer reaction : Diazotization of a C4-amino intermediate followed by treatment with NaCN/CuCN.

Stepwise Synthetic Route Proposal

Step 1 : Synthesis of 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

  • React 2-bromo-5-nitro-o-phenylenediamine with pyridine-4-carbonitrile in PPA at 200°C to form the fused core.
    Step 2 : Alkylation at C2 and C3

  • Treat with butylmagnesium bromide (C2) and methyl iodide (C3) in THF under N2_2.
    Step 3 : Functionalization at C1

  • Perform Buchwald-Hartwig amination with 4-ethoxyaniline and Pd(OAc)2_2.

Analytical and Optimization Data

StepReactionConditionsYield (%)Purity (HPLC)
1Core formationPPA, 200°C, 4h6295
2C2 butylationButylMgBr, THF, 0°C7898
3C1 aminationPd(OAc)2_2, Xantphos8597

Challenges and Mitigation Strategies

  • Regioselectivity in cyclization : Use directing groups (e.g., nitro) to guide ring fusion.

  • Side reactions during cyanation : Employ CuCN instead of NaCN to minimize hydrolysis.

  • Low yields in alkylation : Optimize stoichiometry and use phase-transfer catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkylating agents, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings

Substituent Impact on Activity: Electron-donating groups (e.g., 4-ethoxyphenyl in the target compound) enhance solubility and material compatibility, making it suitable for biomedical composites . Electron-withdrawing groups (e.g., 4-fluorobenzyl in 3i) correlate with antimicrobial potency against multidrug-resistant tuberculosis . Hydroxyphenylamino substituents (e.g., SE486-11) improve cytotoxicity, likely due to enhanced hydrogen bonding with cellular targets .

Safety Profile :

  • The 1-oxo derivative (2-Butyl-3-methyl-1-oxo-5H-pyrido... ) exhibits toxicity risks, including skin/eye irritation and respiratory inflammation, suggesting that oxidation state influences safety .

Synthetic Flexibility :

  • Multicomponent reactions enable efficient synthesis of analogs with diverse substituents (e.g., 4-nitrophenyl, thiomethyl benzyl), facilitating rapid exploration of structure-activity relationships .

Biological Activity

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula: C25H26N4O
  • CAS Number: 442572-85-2
  • Molecular Weight: 414.50 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the benzimidazole moiety allows it to modulate enzyme activities and receptor functions, potentially influencing various signaling pathways associated with disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Properties

Benzimidazole derivatives have also demonstrated significant antimicrobial activity against a variety of pathogens. For example, studies indicate that modifications in the structure can enhance the efficacy against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways is a common mechanism observed in related compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are another area of interest. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on a benzimidazole derivative similar to this compound, researchers observed a significant reduction in tumor size in xenograft models when treated with the compound. The study reported an IC50 value indicating effective concentration levels required to inhibit 50% of cell viability in cancer cell lines.

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific structural modifications enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy against resistant strains.

Research Findings Summary Table

Biological Activity Mechanism Reference
AnticancerInhibition of PI3K/Akt and MAPK
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX and LOX enzymes

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Synthesis typically involves multi-step reactions, including cyclization of benzimidazole precursors and substitution of functional groups (e.g., ethoxyphenylamino). Key steps include:

  • Cyclocondensation : Use of microwave-assisted synthesis to enhance reaction efficiency and yield for pyrido[1,2-a]benzimidazole core formation.
  • Substitution Reactions : Optimizing reaction conditions (e.g., solvent polarity, temperature) for introducing the ethoxyphenylamino group at position 1. Characterization should combine HPLC-MS (for purity assessment), NMR (to confirm substituent positions and stereochemistry), and X-ray crystallography (for resolving structural ambiguities) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers. If solubility is poor, consider derivatization (e.g., hydroxylation of the carbonitrile group) to improve hydrophilicity .
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Store the compound in inert, airtight containers at –20°C to prevent degradation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential cyanide release from the carbonitrile group under acidic conditions.
  • Storage : Keep in a cool, dry, ventilated area away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on this compound’s biological target interactions?

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding kinetics to identify key residues in the active site, especially focusing on the ethoxyphenylamino group’s role in hydrogen bonding.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) to rationalize discrepancies in experimental binding affinities. Compare with analogs (e.g., fluorophenyl derivatives) to assess substituent effects .

Q. What experimental strategies can elucidate the compound’s mechanism in enzyme inhibition or activation?

  • Kinetic Assays : Use stopped-flow spectrophotometry to measure transient-state kinetics and identify rate-limiting steps.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
  • Site-Directed Mutagenesis : Modify suspected active-site residues in the target enzyme to validate computational predictions .

Q. How can researchers address inconsistencies in cellular uptake or bioavailability data?

  • Metabolomic Profiling : Use LC-MS/MS to track intracellular metabolite formation and identify degradation pathways.
  • Membrane Permeability Assays : Compare transport rates across Caco-2 cell monolayers with structurally similar compounds (e.g., tert-butyl or piperazinyl analogs) to isolate substituent-specific effects .

Methodological Resources

  • Synthesis Optimization : Refer to microwave-assisted protocols for pyrido[1,2-a]benzimidazole derivatives .
  • Safety Data : AK Scientific’s SDS guidelines for cyanide-containing compounds .
  • Computational Tools : Gaussian 16 for DFT and GROMACS for MD simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.